Cytotoxic Potency: Sibiromycin Exhibits Picomolar IC50 Values, Surpassing Anthramycin and Tomaymycin in Standard Tumor Cell Lines
Sibiromycin demonstrates the highest cytotoxicity among naturally occurring PBD monomers. In a panel of three cancer cell lines (leukemia L1210, plasmacytoma ADJ/PC6, ovarian CH1), sibiromycin exhibits IC50 values ranging from 4 to 1.7 pM [1]. In contrast, the anthramycin derivative anthramycin methyl ether (AME) exhibits an ID50 of 0.02 μg/mL (approximately 66 nM) against L1210 cells in tissue culture [2]. A separate study ranking overall transcription inhibition by the QIVT method established the order: sibiromycin > tomaymycin > anthramycin > DC-81, with sibiromycin being the most potent transcriptional inhibitor [3].
| Evidence Dimension | Cytotoxicity (IC50 / ID50) |
|---|---|
| Target Compound Data | IC50: 1.7 pM to 4 pM (L1210, ADJ/PC6, CH1 cell lines) |
| Comparator Or Baseline | Anthramycin methyl ether (AME): ID50 = 0.02 μg/mL (~66 nM) against L1210 cells; Tomaymycin: less potent than sibiromycin in transcription inhibition assays |
| Quantified Difference | Sibiromycin is approximately 16,500- to 38,800-fold more potent than AME on a molar basis (based on 1.7 pM vs. 66 nM). Sibiromycin outranks tomaymycin, anthramycin, and DC-81 in transcription inhibition assays. |
| Conditions | L1210 leukemia, ADJ/PC6 plasmacytoma, CH1 ovarian cancer cell lines (sibiromycin); L1210 cells (AME); QIVT transcription assay (ranking) |
Why This Matters
The picomolar potency of sibiromycin establishes it as the benchmark for maximum achievable cytotoxicity within the natural PBD monomer class, making it the preferred reference standard for evaluating novel PBD analogs and a critical starting point for ultra-potent ADC warhead design.
- [1] Li W, Khullar A, Chou S, Sacramo A, Gerratana B. Biosynthesis of sibiromycin, a potent antitumor antibiotic. Appl Environ Microbiol. 2009 May;75(9):2869-78. doi: 10.1128/AEM.02326-08. View Source
- [2] Kann HE Jr, Kohn KW. Effects of anthramycin and actinomycin on RNA synthesis patterns in L1210 cells. J Cell Physiol. 1972 Jun;79(3):331-42. View Source
- [3] Hurley LH. Pyrrolo(1,4)benzodiazepine antitumor antibiotics. Comparative aspects of anthramycin, tomaymycin and sibiromycin. J Antibiot (Tokyo). 1977 May;30(5):349-70. View Source
